6-(cyclohexylmethyl)-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one 6-(cyclohexylmethyl)-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Brand Name: Vulcanchem
CAS No.: 2640980-22-7
VCID: VC11813158
InChI: InChI=1S/C26H27NO4/c1-17-7-9-19(10-8-17)25(28)21-16-27(15-18-5-3-2-4-6-18)22-14-24-23(30-11-12-31-24)13-20(22)26(21)29/h7-10,13-14,16,18H,2-6,11-12,15H2,1H3
SMILES: CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5CCCCC5
Molecular Formula: C26H27NO4
Molecular Weight: 417.5 g/mol

6-(cyclohexylmethyl)-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

CAS No.: 2640980-22-7

Cat. No.: VC11813158

Molecular Formula: C26H27NO4

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

6-(cyclohexylmethyl)-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one - 2640980-22-7

Specification

CAS No. 2640980-22-7
Molecular Formula C26H27NO4
Molecular Weight 417.5 g/mol
IUPAC Name 6-(cyclohexylmethyl)-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Standard InChI InChI=1S/C26H27NO4/c1-17-7-9-19(10-8-17)25(28)21-16-27(15-18-5-3-2-4-6-18)22-14-24-23(30-11-12-31-24)13-20(22)26(21)29/h7-10,13-14,16,18H,2-6,11-12,15H2,1H3
Standard InChI Key AROQKBMPRNNYKX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5CCCCC5
Canonical SMILES CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5CCCCC5

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name reflects its polycyclic framework:

  • A quinolin-9-one core forms the base structure, characterized by a bicyclic system fused with a ketone group at position 9.

  • A dioxino ring (comprising two oxygen atoms in a six-membered ring) is fused at positions 2 and 3 of the quinoline moiety, introducing ether linkages that enhance rigidity and influence solubility .

  • Substituents include a cyclohexylmethyl group at position 6 and a 4-methylbenzoyl moiety at position 8. These groups contribute to steric bulk and modulate electronic interactions, potentially affecting binding affinity in biological systems .

Table 1: Key Structural Features

PositionSubstituentRole in Molecular Properties
6CyclohexylmethylEnhances lipophilicity and steric bulk
84-MethylbenzoylIntroduces aromatic stacking potential
2,3 Dioxino ringImproves metabolic stability

Synthetic Routes and Challenges

While no direct synthesis data for this compound exists in the provided sources, analogous methodologies from boronate ester chemistry (e.g., Suzuki-Miyaura coupling) offer plausible pathways . For example:

Intermediate Preparation

  • Quinolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with ketones could yield the quinolin-9-one scaffold.

  • Dioxino Ring Installation: Epoxide ring-opening or oxidative coupling might introduce the dioxino moiety, as seen in similar fused heterocycles .

Functionalization Steps

  • Cyclohexylmethyl Addition: Alkylation using cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

  • 4-Methylbenzoyl Incorporation: Friedel-Crafts acylation or palladium-catalyzed coupling with pre-functionalized benzoyl chloride .

Challenges: Steric hindrance from the cyclohexyl group may necessitate high-temperature conditions or bulky ligands (e.g., Pd(PPh₃)₄) to achieve coupling efficiency .

Physicochemical Properties (Theoretical Predictions)

Using computational tools and analog data from :

Table 2: Predicted Properties

PropertyValueMethodology
Molecular Weight~435.5 g/molEmpirical formula
LogP (Lipophilicity)~5.2XLOGP3
Solubility (Water)<0.01 mg/mLESOL model
Topological PSA~75 ŲSILICOS-IT
CYP InhibitionLikely CYP3A4 substratePharmacophore analysis

The high logP and low solubility suggest limited bioavailability, necessitating formulation strategies like nanoemulsions or prodrug derivatives .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times .

  • In Silico Screening: Virtual docking against cancer-associated proteins (e.g., EGFR, BRAF).

  • Formulation Studies: Lipid-based delivery systems to enhance solubility.

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